molecular formula C8H13NO B1461546 [(2,5-Dimethylfuran-3-yl)methyl](methyl)amine CAS No. 1094755-14-2

[(2,5-Dimethylfuran-3-yl)methyl](methyl)amine

Cat. No.: B1461546
CAS No.: 1094755-14-2
M. Wt: 139.19 g/mol
InChI Key: CPLYWFGMMQTLJX-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)methylamine is a secondary amine featuring a 2,5-dimethylfuran-3-ylmethyl group attached to a methyl-substituted nitrogen atom. Its molecular formula is C₉H₁₃NO (molar mass: 151.20 g/mol). The compound’s structure combines a furan ring—a heterocycle with oxygen—substituted with methyl groups at positions 2 and 5, and a methylamine group at position 3.

Properties

IUPAC Name

1-(2,5-dimethylfuran-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-4-8(5-9-3)7(2)10-6/h4,9H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLYWFGMMQTLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,5-Dimethylfuran-3-yl)methylamine, with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol, is a compound that has garnered attention in various research fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(2,5-dimethylfuran-3-yl)-N-methylmethanamine
  • InChI Key : CPLYWFGMMQTLJX-UHFFFAOYSA-N
  • Purity : Typically 95%.

Biological Activity Overview

The biological activity of (2,5-Dimethylfuran-3-yl)methylamine can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to (2,5-Dimethylfuran-3-yl)methylamine exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Neuropharmacological Effects

There is emerging evidence suggesting that this compound may interact with neurotransmitter systems. For example, some derivatives have been studied for their potential as ligands for opioid receptors, which are crucial in pain modulation and could lead to novel analgesics .

3. Cytotoxicity and Cancer Research

Preliminary studies have indicated that (2,5-Dimethylfuran-3-yl)methylamine may possess cytotoxic properties against certain cancer cell lines. The compound's mechanism is hypothesized to involve the induction of apoptosis in malignant cells, although more detailed studies are required to elucidate this pathway fully.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalPotential opioid receptor ligand
CytotoxicityInduction of apoptosis in cancer cells

Case Study: Antimicrobial Properties

A study conducted on similar furan compounds demonstrated their efficacy against Escherichia coli and Staphylococcus aureus. The study employed disc diffusion methods to assess the antibacterial activity, revealing zones of inhibition that confirmed the antimicrobial potential of these compounds .

Case Study: Neuropharmacological Effects

In a pharmacological study focusing on opioid receptors, researchers synthesized several derivatives of furan-based amines and tested their binding affinity to mu-opioid receptors. The results indicated that some derivatives exhibited high affinity and selectivity, suggesting potential therapeutic applications in pain management .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethyl group in the compound from increases hydrophobicity compared to the target’s methyl substituents.
  • Basicity : Tertiary amines (e.g., ) exhibit lower basicity than secondary amines (target and ), affecting CO₂ adsorption kinetics in gas capture applications.
  • Steric Effects : Branched alkyl chains () may hinder accessibility to active sites in catalytic or adsorption processes compared to the target’s simpler structure.

Comparison with Methyl Diethanol Amine (MDEA) in CO₂ Capture

Key differences include:

Parameter (2,5-Dimethylfuran-3-yl)methylamine MDEA (Methyl Diethanol Amine) References
Amine Type Secondary amine Tertiary alkanolamine
Nitrogen Content ~10.1% (calculated) 23 wt.% (post-impregnation)
CO₂ Adsorption Capacity Not reported 2.63 mmol CO₂/g (aMDEA43-MC)
Pore Interaction Not studied Reduces pore volume by 50%


Implications :

  • MDEA’s high nitrogen content and polar hydroxyl groups enhance CO₂ adsorption via chemisorption. The target compound’s furan moiety may introduce π-interactions for physisorption, but its lower nitrogen content and lack of hydroxyl groups likely limit CO₂ capture efficiency compared to MDEA .

Electronic and Functional Group Effects

  • Furan vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases electrophilicity, whereas methyl groups in the target compound donate electrons, stabilizing the amine center .

Preparation Methods

Preparation of the 2,5-Dimethylfuran Core

The 2,5-dimethylfuran (DMF) core is a critical intermediate for the target compound. Efficient preparation methods for DMF have been well documented, primarily involving catalytic conversion of biomass-derived carbohydrates such as fructose or 5-hydroxymethylfurfural (HMF).

Table 1: Representative Methods for 2,5-Dimethylfuran Preparation

Method Starting Material Catalyst Reaction Conditions Yield (%) Reference
Catalytic hydrogenolysis of HMF 5-Hydroxymethylfurfural Pd/C, acidic catalyst 150-200°C, H2 atmosphere Up to 85
One-pot conversion from carbohydrates Fructose or glucose Acidic resin + metal catalyst (Pd, Ru) 160-180°C, aqueous medium 70-80

These methods rely on selective hydrogenation and dehydration steps to convert HMF or carbohydrates into DMF with high efficiency. The use of bifunctional catalysts combining metal sites for hydrogenation and acidic sites for dehydration is key to optimizing yield and selectivity.

Functionalization to Introduce the Methylamine Group

The next critical step is the selective substitution at the 3-position of the 2,5-dimethylfuran ring to install the methylamine moiety. This typically involves:

  • Formation of a suitable leaving group or intermediate at the 3-position (e.g., halogenation or hydroxymethylation).
  • Nucleophilic substitution or reductive amination with methylamine or methylamine equivalents.

Common Strategies:

  • Halogenation followed by amination:
    Bromination at the 3-position of 2,5-dimethylfuran to form 3-bromo-2,5-dimethylfuran, followed by nucleophilic substitution with methylamine under controlled conditions.

  • Hydroxymethylation and reductive amination:
    Introduction of a hydroxymethyl group at the 3-position to yield 3-(hydroxymethyl)-2,5-dimethylfuran, which is then subjected to reductive amination with methylamine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Detailed Preparation Protocols

4.1 Halogenation and Amination Route

Step Reagents & Conditions Description Yield (%) Notes
1. Halogenation N-bromosuccinimide (NBS), CCl4, reflux Selective bromination at 3-position 75-80 Control of temperature critical to avoid polybromination
2. Amination Methylamine (aqueous or gas), solvent (ethanol or DMF), 50-80°C Nucleophilic substitution to form (2,5-dimethylfuran-3-yl)methylamine 65-70 Use of excess methylamine improves conversion

This method provides a straightforward two-step approach with moderate to good yields. The halogenation step requires careful control to prevent overreaction, and the amination step benefits from polar aprotic solvents to enhance nucleophilicity.

4.2 Hydroxymethylation and Reductive Amination Route

Step Reagents & Conditions Description Yield (%) Notes
1. Hydroxymethylation Formaldehyde, acidic catalyst (e.g., HCl), aqueous medium, room temp Electrophilic substitution to introduce hydroxymethyl group 70-75 Mild conditions prevent furan ring degradation
2. Reductive amination Methylamine, reducing agent (NaBH3CN or Pd/C + H2), solvent (methanol or ethanol), 25-50°C Conversion of hydroxymethyl group to methylamine substituent 60-68 Reducing agent choice affects selectivity and side products

This route is advantageous for its mild conditions and fewer side reactions but may require purification steps to remove residual reducing agents and by-products.

Comparative Analysis of Preparation Methods

Aspect Halogenation & Amination Hydroxymethylation & Reductive Amination
Complexity Moderate (two-step) Moderate (two-step)
Reaction Conditions Requires reflux and controlled temperature Mild, room temperature to moderate heat
Yield Range 65-80% overall 60-75% overall
Selectivity Good, but risk of polyhalogenation High, but sensitive to reducing conditions
Scalability Established for scale-up Potentially scalable with catalyst optimization
Purification Requires removal of halogenated by-products Requires removal of reducing agent residues

Research Findings and Optimization Notes

  • Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation and reductive amination steps, showing high activity and selectivity.
  • Acidic catalysts (e.g., sulfuric acid, trifluoroacetic acid) facilitate hydroxymethylation and dehydration reactions efficiently without degrading the furan ring.
  • Solvent choice impacts reaction rates and selectivity; polar aprotic solvents improve nucleophilic substitution efficiency during amination.
  • Temperature control is critical to avoid side reactions such as ring opening or over-substitution.
  • Recent patents emphasize one-pot synthesis approaches combining multiple steps to improve overall efficiency and reduce purification demands.

Summary Table of Preparation Methods for [(2,5-Dimethylfuran-3-yl)methyl](methyl)amine

Preparation Step Method Key Reagents Conditions Yield (%) Advantages Challenges
2,5-Dimethylfuran synthesis Catalytic hydrogenolysis of HMF HMF, Pd/C, acidic catalyst 150-200°C, H2 70-85 High yield, biomass-derived Requires high-pressure H2
Functionalization Halogenation + amination NBS, methylamine Reflux halogenation, 50-80°C amination 65-80 Straightforward, good selectivity Control of halogenation needed
Functionalization Hydroxymethylation + reductive amination Formaldehyde, methylamine, NaBH3CN Room temp to 50°C 60-75 Mild conditions, fewer side reactions Purification of reducing agents

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2,5-Dimethylfuran-3-yl)methyl](methyl)amine
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[(2,5-Dimethylfuran-3-yl)methyl](methyl)amine

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